2-Propenoic acid, 2-(tributylstannyl)-, methyl ester

Descripción general

Descripción

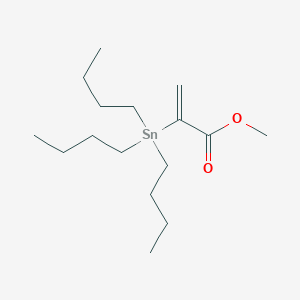

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester is a chemical compound with the molecular formula C16H32O2Sn and a molecular weight of 375.1 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester typically involves the reaction of 2-propenoic acid derivatives with tributyltin hydride in the presence of a radical initiator. The reaction conditions often include:

Temperature: Moderate temperatures (around 60-80°C)

Solvent: Organic solvents such as toluene or benzene

Catalyst: Radical initiators like azobisisobutyronitrile (AIBN)

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of organotin compounds due to their toxicity and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other groups through nucleophilic substitution.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Polymerization: The double bond in the propenoic acid moiety can participate in polymerization reactions to form polymers.

Common Reagents and Conditions

Substitution: Reagents like halogens or other nucleophiles in the presence of a catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Polymerization: Initiators like benzoyl peroxide or AIBN under controlled temperature conditions.

Major Products Formed

Substitution: Various organotin compounds depending on the nucleophile used.

Oxidation: Oxidized organotin compounds.

Polymerization: Polymers with organotin functionalities.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 2-propenoic acid, 2-(tributylstannyl)-, methyl ester is its role as a reagent in organic synthesis. It is particularly useful in:

- Formation of Carbon-Carbon Bonds : This compound serves as a stannylating agent, facilitating the formation of carbon-carbon bonds through cross-coupling reactions. Such reactions are crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Case Study: Stannylation Reactions

A study demonstrated the effectiveness of tributylstannyl compounds in stannylation reactions, leading to enhanced yields in the synthesis of various organic compounds. The use of methyl 2-tributylstannylprop-2-enoate showed significant improvement in reaction rates compared to traditional methods .

Polymer Chemistry

The compound is also utilized in polymer chemistry for producing functionalized polymers:

- Acrylic Copolymer Emulsions : It is incorporated into acrylic copolymer emulsions used for paints, resins, and coatings. These emulsions exhibit improved adhesion and durability properties .

Data Table: Applications in Polymer Chemistry

| Application Type | Description |

|---|---|

| Paints and Coatings | Enhances adhesion and durability |

| Textiles | Used in textile finishes for better performance |

| Non-Woven Fabrics | Acts as a binding agent |

Research into the biological activity of 2-propenoic acid derivatives indicates potential applications in medicinal chemistry:

- Antimicrobial Properties : Some studies have suggested that organotin compounds possess antimicrobial activity, making them candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Testing

In vitro testing revealed that derivatives of tributylstannyl compounds exhibited significant antimicrobial activity against various bacterial strains. These findings suggest potential applications in pharmaceuticals and agricultural chemicals.

Environmental Impact and Safety

While exploring its applications, it is essential to consider the environmental impact and safety profile:

- Toxicity Assessments : Toxicological studies indicate that while the compound can be hazardous upon exposure (irritation to skin), it does not exhibit significant genotoxicity or reproductive toxicity under controlled conditions .

Data Table: Toxicity Overview

| Toxicity Aspect | Findings |

|---|---|

| Skin Irritation | Yes |

| Genotoxicity | No |

| Reproductive Toxicity | No |

Mecanismo De Acción

The mechanism of action of 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester involves its ability to participate in radical reactions due to the presence of the tributylstannyl group. This group can stabilize radicals, making the compound useful in radical-mediated synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-Propenoic acid, methyl ester: Lacks the tributylstannyl group, making it less reactive in radical reactions.

2-Propenoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of the tributylstannyl group, leading to different reactivity and applications.

2-Propenoic acid, 2-(trimethylsilyl)-, methyl ester: Contains a trimethylsilyl group, which also stabilizes radicals but has different steric and electronic properties compared to the tributylstannyl group.

Uniqueness

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability in radical reactions. This makes it particularly valuable in synthetic organic chemistry for forming carbon-carbon bonds and other complex structures.

Actividad Biológica

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester (CAS No. 124582-37-2) is an organotin compound that has garnered attention due to its potential biological activities and applications in various fields, including material science and biomedicine. This article explores the biological activity of this compound, focusing on its toxicological effects, potential therapeutic uses, and underlying mechanisms.

- Molecular Formula : C₁₆H₃₂O₂Sn

- Molecular Weight : 375.139 g/mol

- Synonyms : Methyl 2-tributylstannylprop-2-enoate, Methyl 2-(tributylstannyl)acrylate

Toxicological Profile

The biological activity of this compound has been investigated through various studies focusing on its toxicity and irritant properties.

-

Irritation and Sensitization :

- In animal studies, dermal exposure to the compound resulted in significant local irritation. For instance, a study applying the compound to rabbit skin showed erythema and edema at high doses (2000 and 5000 mg/kg) after 24 hours .

- A single dose application of 10 mL/kg produced temporary local irritation with recovery observed within an hour .

- Acute Toxicity :

- Genotoxicity :

Potential Therapeutic Applications

Despite its toxicity profile, there are indications that organotin compounds like 2-propenoic acid derivatives may have therapeutic applications:

- Antimicrobial Activity :

- Polymerization Applications :

Case Studies

A few notable studies highlight the biological activity of this compound:

- Skin Irritation Study :

- Inhalation Toxicity Study :

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 124582-37-2 |

| Molecular Formula | C₁₆H₃₂O₂Sn |

| Molecular Weight | 375.139 g/mol |

| LD50 (Rats) | 277 - 840 mg/kg |

| NOEC (Inhalation) | 23 ppm |

| Skin Irritation (Rabbits) | Erythema and edema observed |

Propiedades

IUPAC Name |

methyl 2-tributylstannylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5O2.3C4H9.Sn/c1-3-4(5)6-2;3*1-3-4-2;/h1H2,2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBHRHOGMCLJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449864 | |

| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124582-37-2 | |

| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.